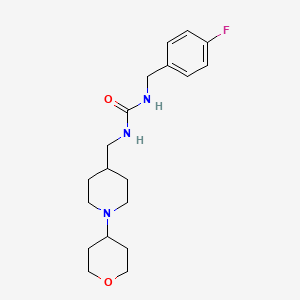

1-(4-fluorobenzyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-fluorobenzyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known for its ability to interact with specific receptors in the body, which makes it a promising candidate for the development of new drugs.

Wissenschaftliche Forschungsanwendungen

Neuropeptide S (NPS) Antagonist Activity

Research on 4-fluorobenzyl urea derivatives has demonstrated their significance in the development of Neuropeptide S (NPS) antagonists. These compounds, including 4-fluorobenzyl urea, have shown potent antagonist activity through structure-activity relationship studies, indicating their potential therapeutic application in treating disorders associated with NPS signaling, such as anxiety and sleep disorders (Yanan Zhang et al., 2008).

Radiopharmaceutical Synthesis

The synthesis and development of potent nonpeptide CCR1 antagonists, like the fluorobenzyl urea derivative [18F]4, highlight the application of these compounds in creating radiopharmaceuticals for imaging and therapeutic purposes. The detailed process to achieve high radiochemical yield and purity underscores the compound's potential in medical diagnostics and treatment monitoring (P. Mäding et al., 2006).

Protective Groups in Organic Synthesis

The development of novel protecting groups for alcohols, such as the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, showcases the utility of fluorobenzyl urea derivatives in facilitating complex organic syntheses. These groups offer stability under various conditions and are fully compatible with other selective deprotection strategies, enhancing the efficiency and scope of synthetic chemistry (D. Crich et al., 2009).

Anticancer Activity

Compounds structurally related to fluorobenzyl ureas, such as novel fluoro substituted benzo[b]pyran derivatives, have been investigated for their anti-lung cancer activity. These studies reveal the potential of fluorobenzyl-related structures in the design and discovery of new anticancer agents, offering low concentration efficacy compared to established drugs (A. G. Hammam et al., 2005).

Mycobacterium tuberculosis GyrB Inhibitors

The design and synthesis of thiazole-aminopiperidine hybrid analogues, including those with 4-fluorobenzyl amino groups, have shown promising activity against Mycobacterium tuberculosis GyrB ATPase. Such compounds represent a novel approach to tackling tuberculosis by inhibiting a key enzyme required for bacterial DNA replication (V. U. Jeankumar et al., 2013).

Eigenschaften

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[[1-(oxan-4-yl)piperidin-4-yl]methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28FN3O2/c20-17-3-1-15(2-4-17)13-21-19(24)22-14-16-5-9-23(10-6-16)18-7-11-25-12-8-18/h1-4,16,18H,5-14H2,(H2,21,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZDXXTZINMJFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)F)C3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Allyl 5-(4-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2384833.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2384835.png)

![1-[4-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2384837.png)

![3-phenethyl-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2384844.png)

![7-{4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2384845.png)

![N-(2,3-dimethylphenyl)-2-[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2384851.png)

![(6-Methoxypyridin-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2384852.png)